2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide: is a complex organic compound that features a combination of imidazole, pyrimidine, and benzo[d]isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization.
Imidazole Synthesis: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Pyrimidine Synthesis: Pyrimidine rings are commonly synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Benzo[d]isoxazole Synthesis: The benzo[d]isoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
These heterocyclic components are then coupled through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzo[d]isoxazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzo[d]isoxazole ring, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting key signaling pathways involved in cell growth and survival. This leads to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-imidazol-1-yl)phenyl)-4-(pyridin-4-yl)-N-(4-(pyridin-4-yl)phenyl)aniline
- 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives
Uniqueness
Compared to similar compounds, 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide exhibits a unique combination of heterocyclic rings, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to target multiple molecular pathways makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O2/c30-22(11-18-17-3-1-2-4-19(17)31-28-18)27-16-7-5-15(6-8-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h1-10,12-14H,11H2,(H,27,30)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYLHMFTLMGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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